molecular formula C20H26N4O4S B3958247 5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE

5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE

Cat. No.: B3958247
M. Wt: 418.5 g/mol
InChI Key: UUKRSZSKURUMHQ-UHFFFAOYSA-N
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Description

5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE is a complex organic compound that features a piperazine ring substituted with an ethanesulfonyl group, a nitro group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE typically involves multiple steps, starting with the preparation of the piperazine ring. Common methods include the cyclization of 1,2-diamine derivatives with sulfonium salts and the Ugi reaction . The ethanesulfonyl group is introduced through sulfonation reactions, while the nitro group is added via nitration reactions. The phenylethyl group is typically introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form electrostatic interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ethanesulfonyl and nitro groups provide distinct reactivity, while the phenylethyl group enhances its interaction with biological targets.

Properties

IUPAC Name

5-(4-ethylsulfonylpiperazin-1-yl)-2-nitro-N-(1-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-3-29(27,28)23-13-11-22(12-14-23)18-9-10-20(24(25)26)19(15-18)21-16(2)17-7-5-4-6-8-17/h4-10,15-16,21H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKRSZSKURUMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE

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